molecular formula C21H21FN2O3S B2686064 4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 898432-84-3

4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2686064
CAS No.: 898432-84-3
M. Wt: 400.47
InChI Key: WCMRTYIZDABMGA-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbenzenesulfonamide is a synthetic synthetic benzenesulfonamide derivative intended for research applications. Its molecular structure incorporates a sulfonamide group linked to a 4-fluorophenyl ring and a 3-methyl substituent, which is further connected to a complex side chain featuring both furan-2-yl and indolin-1-yl heterocyclic moieties. This specific architecture is characteristic of compounds investigated for their potential biological activity. Compounds of this structural class are of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective and central nervous system (CNS) active agents. Structurally similar benzenesulfonamides have demonstrated promising pharmacological profiles in preclinical research. Research on analogs has indicated potential value in antibacterial studies, especially against resistant pathogens . Furthermore, sulfonamide derivatives have shown carbonic anhydrase inhibitory activity, which is a mechanism being explored for the management of neuropathic pain; related compounds have exhibited significant antinociceptive and antiallodynic effects in animal models, potentially involving serotonergic and opioidergic pathways . Researchers can utilize this compound as a key intermediate or as a reference standard in the synthesis and biological evaluation of new therapeutic candidates. It is supplied for research purposes only. This product is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c1-15-13-17(8-9-18(15)22)28(25,26)23-14-20(21-7-4-12-27-21)24-11-10-16-5-2-3-6-19(16)24/h2-9,12-13,20,23H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMRTYIZDABMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound with notable potential in medicinal chemistry. This compound features a unique structural arrangement that includes a fluorine atom, a furan ring, and an indoline moiety, which are often associated with diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H21FN2O3S, with a molecular weight of approximately 400.5 g/mol. The presence of functional groups such as the sulfonamide and the furan ring contributes to its reactivity and interaction with biological systems.

Property Value
Molecular FormulaC21H21FN2O3S
Molecular Weight400.5 g/mol
CAS Number898416-26-7

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The furan and indoline moieties may enhance binding affinity to proteins involved in various cellular pathways, including:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammatory diseases. The sulfonamide group may facilitate binding to active sites on target enzymes, modulating their activity.
  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to this sulfonamide exhibit moderate to good antimicrobial properties against various pathogens. The structural characteristics may contribute to its efficacy as an antimicrobial agent.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound through various assays and experimental setups:

1. Antimicrobial Assays

In vitro assays have demonstrated that derivatives containing the furan and indoline structures exhibit significant antibacterial and antifungal activities. For instance:

  • Method : Agar streak dilution method was employed using Ciprofloxacin and Ketoconazole as standards.
  • Results : Compounds showed varying degrees of activity against human pathogenic microorganisms, with some derivatives outperforming established antibiotics .

2. Enzyme Inhibition Studies

Research focusing on enzyme inhibition has revealed that this compound can inhibit specific kinases involved in tumor progression:

Enzyme Target Inhibition Type IC50 (µM)
Tousled-like kinase 2 (TLK2)Competitive inhibition50 µM

This suggests potential applications in cancer therapeutics by targeting signaling pathways essential for tumor growth .

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The target compound’s key structural elements are compared below with analogous molecules (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Applications Reference
Target Compound 3-Methyl-4-fluorobenzenesulfonamide Ethyl linker with indolin-1-yl and furan-2-yl Sulfonamide, indoline, furan Anti-inflammatory (inferred from furan analogs)
Example 53 (Patent) Pyrazolopyrimidine-chromen 4-Amino-N-methylbenzenesulfonamide Sulfonamide, pyrazolopyrimidine, chromen Therapeutic (unspecified)
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide Biphenyl-propanamide Indol-3-yl, fluoro-biphenyl Amide, indole Not reported
Compound 3r (Tosyl derivative) 4-Methylbenzenesulfonamide Indol-3-yl, acetylphenyl Sulfonamide, indole Pharmacological research
Flutolanil Benzamide Trifluoromethyl, methoxypropyl Amide, trifluoromethyl Fungicide
Key Observations:

Sulfonamide vs.

Indoline vs. Indole : The saturated indoline ring in the target may confer greater conformational flexibility than aromatic indole derivatives (e.g., Compound 3r) .

Furan-2-yl Substituent: The furan group, seen in anti-inflammatory triazole analogs , may enhance π-π stacking or metabolic stability compared to non-heterocyclic substituents.

Physicochemical Properties

  • Lipophilicity: The 4-fluoro and 3-methyl groups on the benzenesulfonamide core increase logP compared to non-fluorinated analogs (e.g., 4-methylbenzenesulfonamide in Compound 3r) .
  • Solubility : The indoline and furan moieties may reduce aqueous solubility compared to smaller heterocycles (e.g., pyrazolopyrimidine in Example 53) .

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